3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with biphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of chalcones with hydrazine derivatives. One common method is the cyclocondensation of chalcones with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazole derivatives .
Scientific Research Applications
3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 1-(biphenyl-4-yl)-3,4,4-trichloro-3-buten-1-one
- 3-(biphenyl-4-yl)-3-hydroxyquinuclidine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its biphenyl and phenyl groups contribute to its stability and potential for diverse applications .
Properties
Molecular Formula |
C27H22N2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,3-diphenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H22N2/c1-4-10-21(11-5-1)22-16-18-23(19-17-22)26-20-27(24-12-6-2-7-13-24)29(28-26)25-14-8-3-9-15-25/h1-19,27H,20H2 |
InChI Key |
AQESHMDCMHVRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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